
4-(4-Fluoro-2-nitrophenoxy)benzoic acid
Übersicht
Beschreibung
“4-(4-Fluoro-2-nitrophenoxy)benzoic acid” is a chemical compound . It has a molecular formula of C13H8FNO5 .
Synthesis Analysis
The synthesis of “4-(4-Fluoro-2-nitrophenoxy)benzoic acid” involves a mixture of 4-fluoro-2-nitro-benzonitrile suspended in HBr. This mixture is heated at 130 °C for 6.5 hours. After cooling to room temperature, water is added and the resulting precipitate is washed with water and hexane to afford the title compound .Molecular Structure Analysis
The molecular structure of “4-(4-Fluoro-2-nitrophenoxy)benzoic acid” contains a total of 28 atoms; 8 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Fluorine atom . It also contains 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
“4-(4-Fluoro-2-nitrophenoxy)benzoic acid” is a white to light yellow crystal powder . The average mass is 277.205 Da and the monoisotopic mass is 277.038666 Da .Wissenschaftliche Forschungsanwendungen
Development of Novel Fluorescence Probes
4-(4-Fluoro-2-nitrophenoxy)benzoic acid derivatives have been utilized in the development of novel fluorescence probes. These probes are designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. The probes offer a way to differentiate between various reactive oxygen species (ROS), making them valuable tools in studying the roles of hROS in biological and chemical applications Development of Novel Fluorescence Probes That Can Reliably Detect Reactive Oxygen Species and Distinguish Specific Species* 210.
Protein Binding Dynamics
Research involving 4-(4-Fluoro-2-nitrophenoxy)benzoic acid derivatives also explores their binding dynamics with proteins, such as bovine serum albumin, using spectrophotometry. This work aids in understanding how various drugs interact with proteins, which is crucial for drug design and pharmacokinetics Binding study of sulfonylureas and phenothiazines to bovine serum albumin using difference spectrophotometry.
Transformation and Reactivity Studies
The compound has been part of studies investigating the anaerobic transformation of phenol to benzoate, where fluorinated analogues help elucidate the mechanism of transformation. These studies provide insights into environmental biodegradation processes and the role of fluorinated compounds in probing biochemical pathways Anaerobic transformation of phenol to benzoate via para-carboxylation: use of fluorinated analogues to elucidate the mechanism of transformation.
Catalysis and Chemical Reactions
Research involving 4-(4-Fluoro-2-nitrophenoxy)benzoic acid derivatives includes their use in catalysis, particularly in the reduction of nitrophenol. This showcases the compound's utility in developing catalytic processes with environmental and industrial relevance Ag-NPs embedded in two novel Zn3/Zn5-cluster-based metal-organic frameworks for catalytic reduction of 2/3/4-nitrophenol.
Safety and Hazards
This chemical is considered hazardous. It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
Wirkmechanismus
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets through a similar mechanism .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical reactions .
Result of Action
It is known that benzoic acid derivatives can have various biological effects, depending on their specific molecular targets .
Action Environment
The action, efficacy, and stability of 4-(4-Fluoro-2-nitrophenoxy)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
Eigenschaften
IUPAC Name |
4-(4-fluoro-2-nitrophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCOHDGCNCKNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-2-nitrophenoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)
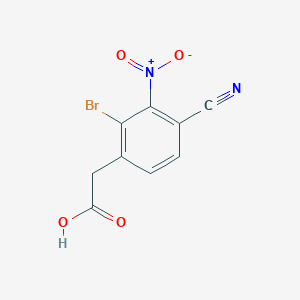
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)
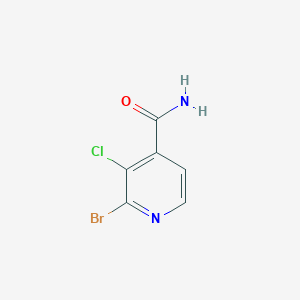
![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)

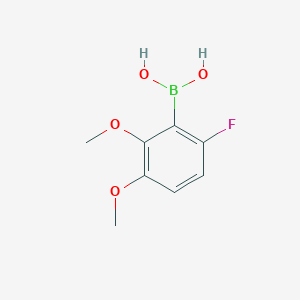



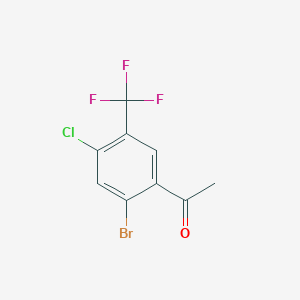
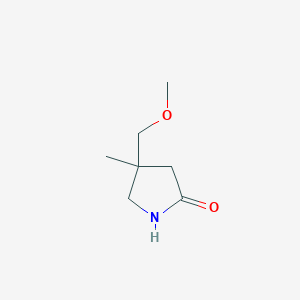
![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)
